molecular formula C10H9BrN4O B8656910 5-bromo-1-methyl-3-(pyrimidin-4-ylamino)pyridin-2(1H)-one CAS No. 1346672-61-4

5-bromo-1-methyl-3-(pyrimidin-4-ylamino)pyridin-2(1H)-one

Cat. No.: B8656910
CAS No.: 1346672-61-4
M. Wt: 281.11 g/mol
InChI Key: KSMAGFGRTLPTFE-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-3-(pyrimidin-4-ylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H9BrN4O and its molecular weight is 281.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1346672-61-4

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

5-bromo-1-methyl-3-(pyrimidin-4-ylamino)pyridin-2-one

InChI

InChI=1S/C10H9BrN4O/c1-15-5-7(11)4-8(10(15)16)14-9-2-3-12-6-13-9/h2-6H,1H3,(H,12,13,14)

InChI Key

KSMAGFGRTLPTFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with 3,5-dibromo-1-methylpyridin-2(1H)-one (2.00 g, 21.0 mmol), 2-aminopyrimidine (5.61 g, 21.0 mmol), cesium carbonate (13.7 g, 42.1 mmol), DMF (5 mL) and 1,4-dioxane (70 mL). After bubbling nitrogen through the resulting suspension for 30 min, Xantphos (1.10 g, 1.89 mmol) and tris(dibenzylideneacetone)dipalladium(0) (963 mg, 1.05 mmol) were added. A reflux condenser was attached to the flask, and the reaction mixture was heated at 100° C. for 4 h. After this time, the mixture was cooled to room temperature and diluted with 90:10 methylene chloride/methanol (150 mL) and water (100 mL), and the layers were separated. The aqueous layer was extracted with 90:10 methylene chloride/methanol (50 mL), and the combined organic layers were washed with brine and dried over sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by flush column chromatography (silica, 90:10 methylene chloride/methanol) to afford 113a in 58% yield (3.42 g) as an amorphous light green solid: mp 217-219° C.; 1H NMR (500 MHz, CDCl3) δ 9.29 (s, 1H), 8.77 (s, 1H), 8.72 (d, J=2.5 Hz, 1H), 8.36 (d, J=6.0 Hz, 1H), 7.69 (d, J=2.5 Hz, 1H), 7.37 (dd, J=5.5, 1.0 Hz, 1H), 3.53 (s, 3H); MS (ESI+) m/z 281.0 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
963 mg
Type
catalyst
Reaction Step Two
Name
methylene chloride methanol
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of pyrimidin-4-amine (2.0 g, 21 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (6.2 g, 23.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.96 g, 1.1 mmol), Xantphos (1.03 g, 1.79 mmol), and cesium carbonate (7.5 g, 23 mmol) in dioxane (25 mL) was heated in a sealed tube at 130° C. for 18 hours. The mixture was diluted with CH2Cl2 (100 mL) and filtered through a plug of celite. The solution was concentrated in vacuo on the rotary evaporator. The material was then dissolved in minimal CH2Cl2 (5 mL) and was triturated with Et2O (80 mL). The product was then filtered and washed with Et2O (100 mL) to afford 2.9 g (49%) of 109b.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
49%

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